molecular formula C10H21Cl B13559270 4-(Chloromethyl)-2,6-dimethylheptane

4-(Chloromethyl)-2,6-dimethylheptane

Cat. No.: B13559270
M. Wt: 176.72 g/mol
InChI Key: PUDXXXNDQVUEHH-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-2,6-dimethylheptane is a branched alkane derivative with a chloromethyl (-CH$2$Cl) substituent at the fourth carbon and methyl (-CH$3$) groups at the second and sixth positions of a heptane backbone.

Hypothetical Molecular Formula: C${10}$H${21}$Cl
Calculated Molecular Weight: ~176.73 g/mol (based on additive contributions of substituents to 2,6-dimethylheptane).
Key Features:

  • The chloromethyl group introduces polarity and reactivity, distinguishing it from non-halogenated branched alkanes.
  • Branched structure may confer lower melting points and higher volatility compared to linear alkanes .

Properties

Molecular Formula

C10H21Cl

Molecular Weight

176.72 g/mol

IUPAC Name

4-(chloromethyl)-2,6-dimethylheptane

InChI

InChI=1S/C10H21Cl/c1-8(2)5-10(7-11)6-9(3)4/h8-10H,5-7H2,1-4H3

InChI Key

PUDXXXNDQVUEHH-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(CC(C)C)CCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-2,6-dimethylheptane typically involves the chloromethylation of 2,6-dimethylheptane. One common method is the reaction of 2,6-dimethylheptane with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride or aluminum chloride . The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.

Industrial Production Methods

In industrial settings, the production of 4-(Chloromethyl)-2,6-dimethylheptane may involve large-scale chloromethylation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)-2,6-dimethylheptane can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiols in polar solvents like water or ethanol.

    Oxidation: Potassium permanganate in acidic or neutral conditions, or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Major Products Formed

    Nucleophilic Substitution: Alcohols, amines, or thioethers.

    Oxidation: Alcohols or carboxylic acids.

    Reduction: Methyl derivatives.

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-2,6-dimethylheptane involves its reactivity towards nucleophiles, oxidizing agents, and reducing agents. The chloromethyl group is highly reactive, making it a versatile intermediate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactants used.

Comparison with Similar Compounds

4-Chloro-2,6-dimethylheptane ()

  • Molecular Formula : C$9$H${19}$Cl
  • Molecular Weight : 162.70 g/mol
  • Substituent : Chlorine atom (-Cl) directly attached to C4.
  • Key Differences: The absence of a methylene spacer between Cl and the main chain reduces steric bulk compared to the chloromethyl analog. Lower molecular weight (162.70 vs. ~176.73 g/mol) suggests differences in volatility and density.

2,6-Dimethylheptane ()

  • Molecular Formula : C$9$H${20}$
  • Molecular Weight : ~128.26 g/mol (calculated).
  • Substituents : Methyl groups at C2 and C5.
  • Key Differences: Non-halogenated structure results in lower polarity, making it more suitable as a fuel component (e.g., in gasoline blends). Boiling Point: Estimated to be lower than chlorinated derivatives due to weaker intermolecular forces. For example, 2,6-dimethylheptane derivatives from petroleum exhibit boiling points in the range of 140–160°C . Applications: Used in hydrocarbon research and fuel optimization due to its branched isomer properties .

3,3-Bis(methoxymethyl)-2,6-dimethylheptane ()

  • Molecular Formula : C${14}$H${28}$O$_2$
  • Molecular Weight : ~228.37 g/mol (calculated).
  • Substituents : Methoxymethyl (-CH$2$OCH$3$) groups at C3.
  • Key Differences :
    • Oxygen-containing substituents enhance polarity and hydrogen-bonding capacity, increasing solubility in polar solvents.
    • Applications: High octane number (~100) makes it valuable as a gasoline additive, unlike chlorinated compounds, which are unsuitable for fuels due to chlorine emissions .
    • Thermal Stability: Methoxy groups may decompose at lower temperatures compared to chloromethyl groups.

2,5-Dimethylheptane and Other Structural Isomers ()

  • Structural Isomerism: 2,5-Dimethylheptane (C$9$H${20}$) differs in branching position, leading to distinct physical properties. For example, isomers like 2,5-dimethylheptane are detected in car emissions, with concentrations influenced by fuel composition . Boiling Points: Minor positional changes in branching can alter boiling points by 5–10°C.

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